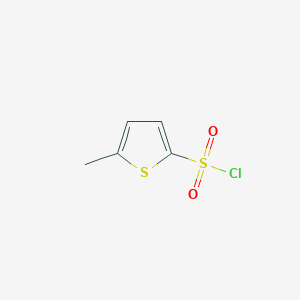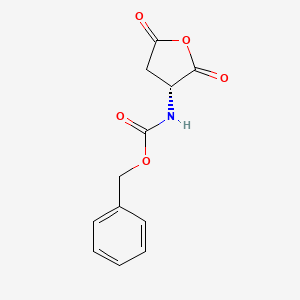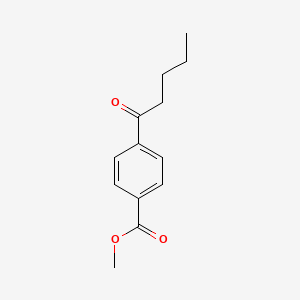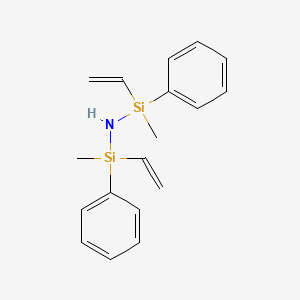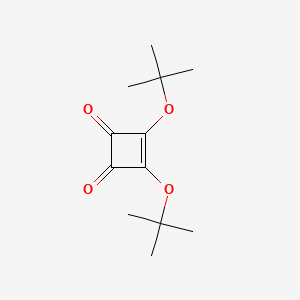
3,4-Di(tert-butoxy)-3-cyclobutene-1,2-dione
Übersicht
Beschreibung
The compound “3,4-Di(tert-butoxy)-3-cyclobutene-1,2-dione” is a cyclobutene dione derivative with tert-butoxy groups at the 3 and 4 positions . The tert-butoxy group is a common protecting group in organic chemistry, often used because of its stability and ease of removal .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds, such as β-lactams, have been synthesized using various methods . For instance, chiral imines derived from erythro 2-methoxy-1,2-diphenylethylamine and aromatic aldehydes have been used to prepare β-lactams in good yield with high diastereoselectivity .Molecular Structure Analysis
The molecular structure of this compound would likely feature a four-membered cyclobutene ring with two carbonyl groups (C=O) at the 1 and 2 positions and two tert-butoxy groups (C(CH3)3) at the 3 and 4 positions .Wissenschaftliche Forschungsanwendungen
Synthesis of Hydantoins
Hydantoins are important heterocycles with diverse biological and pharmacological activities. They serve as key precursors in the chemical or enzymatic synthesis of significant non-natural α-amino acids and their conjugates with medical potential. The compound can be used in the Bucherer–Bergs reaction, which is a multicomponent synthesis method for hydantoins .
Proteoglycan Mimetics for Wound Healing
Proteoglycan mimetics are crucial for enhanced wound healing and tissue regeneration. The subject compound could be used to create pro-angiogenic scaffolds that support tissue regeneration while limiting systemic exposure to VEGF activity, which is vital for angiogenesis and vascular repair .
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3,4-bis[(2-methylpropan-2-yl)oxy]cyclobut-3-ene-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O4/c1-11(2,3)15-9-7(13)8(14)10(9)16-12(4,5)6/h1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFBOYCVDBGFJFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=C(C(=O)C1=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70521898 | |
| Record name | 3,4-Di-tert-butoxycyclobut-3-ene-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70521898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Di(tert-butoxy)-3-cyclobutene-1,2-dione | |
CAS RN |
66478-66-8 | |
| Record name | 3,4-Di-tert-butoxycyclobut-3-ene-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70521898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



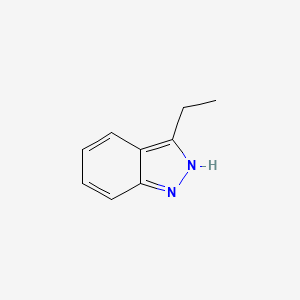


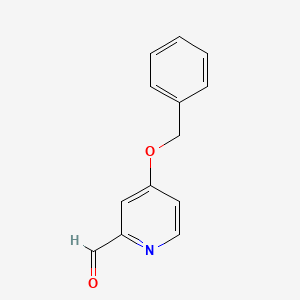
![Thieno[2,3-b]pyridin-5-ol](/img/structure/B1589956.png)





